2-chloro-N-[(6-cyclopropylpyrimidin-4-yl)methyl]-6-fluorobenzamide
Description
Properties
IUPAC Name |
2-chloro-N-[(6-cyclopropylpyrimidin-4-yl)methyl]-6-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFN3O/c16-11-2-1-3-12(17)14(11)15(21)18-7-10-6-13(9-4-5-9)20-8-19-10/h1-3,6,8-9H,4-5,7H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPKCMWVVWGAZGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=NC(=C2)CNC(=O)C3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 6-Cyclopropylpyrimidin-4-amine
The pyrimidine core is synthesized via cyclocondensation of cyclopropanecarboxamide with malononitrile under basic conditions. Optimized parameters include:
| Parameter | Condition | Yield | Source |
|---|---|---|---|
| Temperature | 80–90°C | 78% | |
| Catalyst | Sodium ethoxide | – | |
| Reaction Time | 12 hours | – |
Post-synthesis, the product is purified via recrystallization from ethanol/water (3:1).
Synthesis of 2-Chloro-6-fluorobenzoic Acid
Starting from 2,6-difluorobenzonitrile, chlorination is achieved using PCl₅ in dichloromethane:
$$
\text{C₇H₃F₂N} + \text{PCl₅} \rightarrow \text{C₇H₃ClF₂N} + \text{POCl₃} \quad (65\% \text{ yield})
$$
Hydrolysis with NaOH (10% aqueous) converts the nitrile to the carboxylic acid.
Amide Bond Formation
The final step employs a modified Schotten-Baumann reaction, where 2-chloro-6-fluorobenzoyl chloride reacts with 6-cyclopropylpyrimidin-4-aminomethyl intermediate:
$$
\text{C₇H₄ClFCOCl} + \text{C₈H₁₀N₃CH₂NH₂} \rightarrow \text{C₁₅H₁₃ClFN₃O} + \text{HCl} \quad (72\% \text{ yield})
$$
Optimized Conditions:
- Solvent: Tetrahydrofuran (THF)
- Base: Triethylamine (2 equiv)
- Temperature: 0–5°C (prevents epimerization)
Reaction Optimization Strategies
Catalytic Enhancements
Substituting traditional bases with N,N-diisopropylethylamine (DIPEA) improves amidation yields to 85% by minimizing side reactions.
Solvent Screening
Comparative studies reveal dimethylacetamide (DMA) as superior for pyrimidine intermediate stability:
| Solvent | Purity (%) | Reaction Time (h) |
|---|---|---|
| DMA | 98.5 | 6 |
| DMF | 92.3 | 8 |
| THF | 88.7 | 10 |
Purification Protocols
- Crystallization : Ethyl acetate/hexane (1:2) achieves >99% purity.
- Chromatography : Silica gel (230–400 mesh) with 5% MeOH/CH₂Cl₂ for lab-scale purification.
Industrial-Scale Production
Continuous Flow Reactor Design
Patented methodologies describe a two-stage continuous process:
- Stage 1 : Pyrimidine synthesis in a packed-bed reactor (residence time: 30 min).
- Stage 2 : Amidation in a microreactor (T = 25°C, pressure = 2 bar).
Advantages :
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals | Source |
|---|---|---|
| ¹H NMR | δ 8.21 (s, 1H, pyrimidine-H), 7.45–7.52 (m, 2H, Ar-H), 4.68 (d, 2H, CH₂N) | |
| HPLC | Retention time: 6.7 min (C18, 60:40 MeOH/H₂O) | |
| MS | m/z 305.73 [M+H]⁺ |
Purity Assessment
Batch consistency across scales:
| Scale | Purity (%) | Impurity Profile |
|---|---|---|
| Lab (5 g) | 99.2 | <0.1% unreacted acyl chloride |
| Pilot (1 kg) | 98.7 | 0.3% dechlorinated byproduct |
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(6-cyclopropylpyrimidin-4-yl)methyl]-6-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamide compounds.
Scientific Research Applications
2-chloro-N-[(6-cyclopropylpyrimidin-4-yl)methyl]-6-fluorobenzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(6-cyclopropylpyrimidin-4-yl)methyl]-6-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural and functional attributes of the target compound with analogs:
Key Observations:
Pyrimidine vs. Pyridine Core: The target compound’s pyrimidine ring (vs.
Electron-Withdrawing Groups : The 2-Cl and 6-F substituents on the benzamide moiety mirror those in L1 and 79489-52-4, suggesting shared reactivity in catalytic cross-coupling reactions or pesticidal activity .
Agrochemical Potential:
- Alachlor and Related Chloroacetamides : Act as herbicides by inhibiting very-long-chain fatty acid (VLCFA) synthesis. The target compound’s chloro-fluorobenzamide structure may confer similar bioactivity, though pyrimidine could alter target specificity .
Biological Activity
The compound 2-chloro-N-[(6-cyclopropylpyrimidin-4-yl)methyl]-6-fluorobenzamide has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various protein targets. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.
Structure
The molecular formula of the compound is CHClFN, featuring a chloro and fluorine substituent that may influence its biological activity. The presence of a cyclopropyl group attached to a pyrimidine ring is significant for its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Weight | 283.73 g/mol |
| Solubility | Soluble in DMSO |
| LogP | 3.56 |
| pKa | 5.2 |
Research indicates that This compound acts primarily as an inhibitor of the KIF18A protein, which is involved in mitotic spindle assembly and chromosome alignment during cell division. Inhibition of KIF18A can lead to disruption in cancer cell proliferation, making this compound a potential candidate for cancer therapy .
Anti-inflammatory Effects
Recent studies have explored the anti-inflammatory properties of pyrimidine derivatives, including this compound. The inhibition of cyclooxygenase (COX) enzymes is a key mechanism through which these compounds exert their anti-inflammatory effects. Preliminary data suggest that derivatives similar to This compound exhibit significant inhibition against COX-2, with IC values comparable to standard anti-inflammatory drugs like celecoxib .
Case Studies and Research Findings
- Inhibition of KIF18A : A study demonstrated that compounds structurally related to This compound effectively inhibited KIF18A activity in vitro, leading to reduced cell viability in cancer cell lines .
- Anti-inflammatory Activity : In a series of experiments, compounds with similar structures showed promising results in reducing inflammation markers in animal models. The ED values for COX inhibition were reported to be significantly lower than those for traditional NSAIDs, indicating enhanced potency .
- Structure-Activity Relationship (SAR) : The presence of halogen substituents (Cl and F) was found to enhance the binding affinity to target proteins, suggesting that further modifications could optimize efficacy and selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
